pH-Dependent Urinary Excretion: Parallel pH Sensitivity of Monodesmethylchlorpheniramine and Chlorpheniramine in Humans
At steady state, urinary excretion of monodesmethylchlorpheniramine and chlorpheniramine responds identically to urine pH manipulation. When urine pH rose from 5.69 to 6.46, both compounds exhibited >25% decrease in urinary excretion, confirming that pH-driven tubular reabsorption governs elimination of both the parent drug and its primary N-demethylated metabolite [1]. No comparable published pH-excretion data exist for brompheniramine maleate or pheniramine in the same experimental context, establishing a unique evidence anchor for the monodesmethyl species.
| Evidence Dimension | Urinary excretion rate change with urine pH increase |
|---|---|
| Target Compound Data | Monodesmethylchlorpheniramine: >25% decrease in excretion when urine pH increases from 5.69 to 6.46 |
| Comparator Or Baseline | Chlorpheniramine: >25% decrease in excretion under identical pH shift (5.69 to 6.46) |
| Quantified Difference | No difference in pH sensitivity; both compounds co-vary in excretion (>25% decrease) |
| Conditions | Human subjects at steady state; urine pH modulated via ammonium chloride or sodium bicarbonate; total chlorpheniramine and monodesmethylchlorpheniramine measured in urine |
Why This Matters
For researchers designing urinary pharmacokinetic sampling protocols, knowledge that the monodesmethyl metabolite mirrors the parent drug's pH-dependent renal elimination allows accurate prediction of urinary recovery timelines—information not available for alternative alkylamine antihistamine metabolites.
- [1] Goetz MB, Stine CM, Miller AK, Smith RB. Urinary excretion of chlorpheniramine and pseudoephedrine in humans. J Clin Pharmacol. 1991;31(10):908-913. (Data also available via PubMed and ScienceDirect) View Source
